7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo- is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by its unique structure, which includes a chlorophenoxy group and a phenylethyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo- typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide and formic acid, followed by cyclization.
Introduction of the Acetamide Group: The acetamide group is introduced via an acylation reaction using acetic anhydride.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is attached through a nucleophilic substitution reaction, using 4-chlorophenol and a suitable leaving group.
Addition of the Phenylethyl Group: The phenylethyl group is added via a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The chlorophenoxy and phenylethyl groups play a crucial role in its binding affinity and specificity. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A purine alkaloid found in chocolate, with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
7H-Purine-7-acetamide, 1,2,3,6-tetrahydro-N-(2-(4-chlorophenoxy)-1-phenylethyl)-1,3-dimethyl-2,6-dioxo- is unique due to its specific structural features, such as the chlorophenoxy and phenylethyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
131927-01-0 |
---|---|
Molecular Formula |
C23H22ClN5O4 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenoxy)-1-phenylethyl]-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C23H22ClN5O4/c1-27-21-20(22(31)28(2)23(27)32)29(14-25-21)12-19(30)26-18(15-6-4-3-5-7-15)13-33-17-10-8-16(24)9-11-17/h3-11,14,18H,12-13H2,1-2H3,(H,26,30) |
InChI Key |
SDQJZHQOISDLET-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC(COC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.